

Spectroscopic Data of Mollicellin I: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Mollicellin I**, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10.[1][2][3] The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of **Mollicellin I**.

Parameter	Observed Value	Molecular Formula
Ion [M+H]+	-	C21H22O6
Ion [M+Na]+	-	C21H21O6Na

Note: Specific m/z values were not detailed in the provided search results, but the molecular formula was established via HR-ESI-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Data

The structure of **Mollicellin I** was elucidated using 1D and 2D NMR spectroscopy.[1][2][3] The ¹H and ¹³C NMR data were recorded in acetone-d₆.



¹H NMR Data (600 MHz, acetone-d₆)

Position	δH (ppm)	Multiplicity	J (Hz)
2	6.68	s	
6	6.86	S	_
2'	4.77	S	_
3'	3.33	d	_
4'	5.02	t	_
6'	1.62	S	_
7'	1.74	S	_
8'	-	-	_
9'	-	-	_
10'	-	-	
11'	-	-	_
3-OH	9.02	br s	_
7-OH	9.02	br s	

¹³C NMR Data (150 MHz, acetone-d₆)



Position	δС (ррт)
1	162.45
2	106.36
3	161.16
4	116.32
4a	137.00
5	149.90
5a	152.57
6	123.08
7	-
8	-
9	-
1'	164.0
2'	62.35
3'	25.76
4'	123.15
5'	131.85
6'	25.91
7'	17.97
8'	20.92
9'	12.67
10'	21.80
11'	-



Note: Some chemical shift values were not explicitly assigned to a specific carbon atom in the provided data.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited.

NMR Spectroscopy

Standard 1D and 2D NMR spectra were acquired using a Bruker Avance-600 NMR spectrometer.[1] The proton (¹H) NMR spectra were recorded at 600 MHz, and the carbon (¹³C) NMR spectra were recorded at 150 MHz.[1] The solvent used for dissolving the sample of **Mollicellin I** was acetone-d₆.[1]

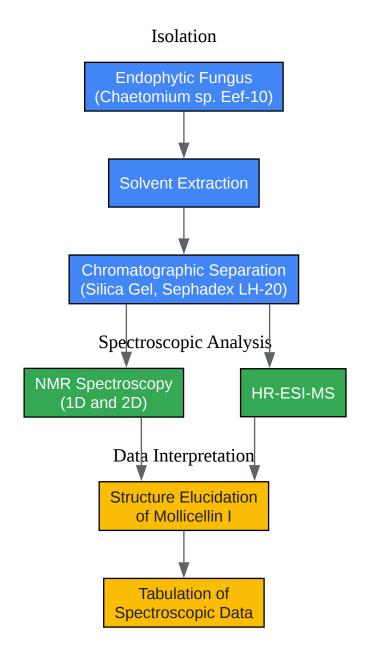
High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS spectra were obtained on a Q-TOF mass spectrometer from Bruker maXis, equipped with an electrospray ionization (ESI) interface.[1] This technique was utilized to establish the molecular formula of **Mollicellin I**.[1][2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Mollicellin I**.





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Workflow for Isolation and Spectroscopic Analysis of Mollicellin I.

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References

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- 2. Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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